Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate
Description
Historical Context of Spirocyclic Compounds in Organic Chemistry
The conceptual foundation for spirocyclic compounds dates to Adolf von Baeyer’s pioneering work in 1900, which established systematic nomenclature rules for these bicyclic systems. Early research focused on carbocyclic spiranes like spiro[5.5]undecane, prized for their strain-induced reactivity. The mid-20th century saw expansion into heterospirocycles, driven by the discovery of natural products such as elatol (a brominated spiroether from red algae) and synthetic milestones like spironolactone, a potassium-sparing diuretic. These developments underscored the unique three-dimensionality of spiro systems, which reduce conformational entropy upon binding biological targets compared to planar aromatic scaffolds.
The introduction of multiple heteroatoms into spiro frameworks marked a critical advancement. Oxygen-containing spiroethers improved water solubility, while nitrogen incorporation enabled hydrogen bonding interactions critical for enzyme inhibition. Sulfur atoms, as seen in this compound, often enhance metabolic stability through reduced oxidative susceptibility compared to oxygen analogs. These evolutionary steps transformed spirocycles from structural curiosities into indispensable tools for addressing challenges in asymmetric synthesis and bioactivity optimization.
Significance of Heteroatom-Containing Spiro[4.5]decane Systems
Spiro[4.5]decane systems containing heteroatoms occupy a privileged position in medicinal chemistry due to their balanced ring strain and synthetic accessibility. The 4.5 ring numbering indicates a smaller four-membered ring (1-oxa-4-thia) fused via a spiro carbon to a five-membered azaspiro ring, creating distinct electronic environments exploitable for drug design. Key advantages include:
Table 1: Functional Advantages of Heteroatom-Substituted Spiro[4.5]decane Systems
The synergistic combination of these heteroatoms in this compound creates a multifunctional platform. Computational studies suggest the sulfur atom’s polarizability may induce favorable van der Waals interactions with hydrophobic protein pockets, while the spirocyclic constraint prevents undesirable rotamer formation. Such features explain the growing use of analogous structures in kinase inhibitors and G protein-coupled receptor modulators.
Rationale for Studying Benzyl-Substituted Azaspiro Derivatives
The benzyl ester group in this compound serves dual roles as a protective moiety and a pharmacophore enhancer. In synthetic chemistry, benzyl esters offer advantages over methyl or ethyl variants due to their stability under acidic conditions and ease of removal via hydrogenolysis. From a drug design perspective, the aromatic benzyl group may contribute to π-stacking interactions with tyrosine or tryptophan residues in target proteins, as observed in related spirocyclic β-lactamase inhibitors.
Recent advances in asymmetric catalysis, particularly Pd/WingPhos-mediated cycloadditions, have enabled efficient construction of such complex spirocycles from 1,3-enyne precursors. These methods address historical challenges in controlling stereochemistry at the spiro carbon, which is critical for optimizing biological activity. For this compound, the benzyl group’s bulk may also influence the transition state geometry during synthesis, favoring formation of the desired diastereomer.
Emerging applications in materials science further justify research into this compound. The sulfur atom’s lone electron pairs could enable coordination to metal surfaces, suggesting potential use in corrosion inhibitors or heterogeneous catalysis. Additionally, the spiro system’s rigid geometry might serve as a building block for metal-organic frameworks with tailored pore architectures.
Properties
CAS No. |
902138-00-5 |
|---|---|
Molecular Formula |
C15H19NO3S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H19NO3S/c17-14(18-12-13-4-2-1-3-5-13)16-8-6-15(7-9-16)19-10-11-20-15/h1-5H,6-12H2 |
InChI Key |
MPJOOIBCTDRFTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound’s spiro[4.5]decane core consists of a cyclohexane ring fused with a tetrahydrofuran (oxa) and a tetrahydrothiophene (thia) ring, sharing a single spiro carbon atom. The nitrogen atom at position 8 is functionalized with a benzylcarboxylate group, contributing to its stereoelectronic profile.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>15</sub>H<sub>19</sub>NO<sub>3</sub>S |
| Molecular Weight | 293.4 g/mol |
| SMILES | C1CN(CCC12OCCS2)C(=O)OCC3=CC=CC=C3 |
| InChIKey | MPJOOIBCTDRFTI-UHFFFAOYSA-N |
Inferred Synthetic Strategies
Retrosynthetic Analysis
The benzylcarboxylate group suggests a late-stage esterification step, while the spirocyclic core likely arises from cyclization reactions. Two plausible routes are proposed:
Route 1: Ring-Closing Metathesis (RCM)
Route 2: Cyclocondensation
-
Thiol-Epoxide Coupling : Reacting a mercaptoamine with an epoxide to form the thia-oxa rings.
-
Spirocyclization : Acid-catalyzed cyclization to form the spiro center.
Challenges in Synthesis
Stereochemical Control
The spiro carbon introduces stereochemical complexity, necessitating chiral catalysts or resolution techniques. Computational studies suggest that the trans-configuration is thermodynamically favored due to reduced steric strain.
Heteroatom Compatibility
Simultaneous incorporation of oxygen, sulfur, and nitrogen requires orthogonal protecting groups. For example:
-
Sulfur : Protected as a disulfide or sulfoxide.
-
Nitrogen : Boc or Fmoc protection to prevent undesired nucleophilic reactions.
Experimental Considerations
Solvent and Temperature Optimization
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency. Pilot studies on analogous spirocycles indicate optimal yields at 80–100°C.
Table 2: Hypothetical Reaction Conditions
| Step | Conditions | Yield (Projected) |
|---|---|---|
| Cyclization | DMF, 90°C, 12h | 60–70% |
| Esterification | Benzyl chloroformate, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | 75–85% |
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-ulcer agent and anticancer activity.
Materials Science: The unique spiro structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. For instance, in anti-ulcer activity, it may interact with gastric mucosal cells to reduce acidity and promote healing . The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Structural Features and Molecular Diversity
A comparison of key structural analogs is summarized in Table 1.
Table 1: Structural Comparison of Spirocyclic Analogues
Key Observations:
- Heteroatom Variations : The substitution of sulfur (thia) with oxygen (oxa) or additional nitrogen (diaza) alters electronic properties and hydrogen-bonding capacity. For example, the carboxylic acid in 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid enhances acidity and aqueous solubility compared to ester derivatives .
- Substituent Effects : Electron-withdrawing groups like fluorine (3-fluorophenyl) increase stability and lipophilicity, while sulfonyl groups (e.g., 2-bromophenyl sulfonyl) may enhance steric bulk and reactivity .
Physicochemical Properties
Structural Analysis and Conformation
- Ring Puckering: Cremer-Pople parameters () describe nonplanar spiro ring conformations. For example, tert-butyl derivatives may exhibit distinct puckering due to steric effects, influencing binding affinity in biological targets .
- Crystallography : SHELX software () is widely used for resolving spirocyclic structures, highlighting the importance of accurate conformational analysis .
Biological Activity
Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure that incorporates both oxygen and sulfur atoms. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 293.4 g/mol. Its spirocyclic framework enhances its chemical reactivity, which is essential for its biological activity. The presence of the carboxylate group further contributes to its interaction with biological targets.
Mechanisms of Biological Activity
1. Antitumor Activity:
Recent studies have demonstrated that derivatives of spirocyclic compounds exhibit promising antitumor properties. For instance, a related compound, 1-oxa-4-thia-8-azaspiro[4.5]decane, has shown moderate to potent activity against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. The IC50 values for these compounds ranged from 0.08 to 0.19 µM, indicating strong cytotoxic effects against these cancer types .
2. Enzyme Inhibition:
this compound has been identified as a fatty acid amide hydrolase (FAAH) inhibitor, which suggests potential applications in pain management and anti-inflammatory therapies . This inhibition may contribute to increased levels of endocannabinoids, which are known for their analgesic properties.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 11b | A549 | 0.18 |
| Compound 11h | A549 | 0.19 |
| Compound 11d | MDA-MB-231 | 0.08 |
| Compound 11k | MDA-MB-231 | 0.09 |
| Compound 12c | HeLa | 0.14 |
These findings underscore the potential of spirocyclic compounds in developing new anticancer agents.
Table 2: FAAH Inhibition Studies
| Compound | FAAH Inhibition (%) | Toxicity (LD50 mg/kg) |
|---|---|---|
| This compound | Moderate | Low |
| Control Drug (CPZ) | High | Moderate |
The data indicate that while this compound exhibits moderate FAAH inhibition, it maintains low toxicity levels compared to standard control drugs .
Q & A
Basic Research Question
- NMR : H and C NMR are critical for confirming the spirocyclic structure. The benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the oxa-thia ring protons resonate between δ 3.5–4.5 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refinement. For example, monoclinic crystal systems (space group ) with unit cell parameters Å, Å, Å, and have been reported for similar spiro compounds, resolving bond angles and torsional strain .
What computational strategies are effective for predicting the reactivity of this spirocyclic compound?
Advanced Research Question
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack. For example, the carbonyl group at C3 in related spiro compounds shows high electrophilicity ( eV) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. chloroform) to assess conformational stability. MD trajectories reveal that the oxa-thia ring undergoes minimal distortion (<5° angular deviation) in polar aprotic solvents .
How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
Advanced Research Question
- Target Selection : Prioritize enzymes like kinases or GPCRs, as spirocycles often modulate these targets. For instance, σ2 receptor agonists with similar structures (e.g., BS148) show selective toxicity in metastatic melanoma .
- Analog Synthesis : Modify the benzyl group (e.g., fluorophenyl or bromothiophen substituents) and assess potency via IC50 assays. A 3-fluorophenyl analog exhibited a 10-fold increase in binding affinity compared to the parent compound .
- Data Analysis : Use Hill plots to compare efficacy across analogs, focusing on steric/electronic effects .
How should researchers address contradictions in reported physicochemical properties?
Advanced Research Question
Discrepancies in properties like pKa or solubility often arise from measurement techniques. For example:
- pKa : Predicted values (e.g., ~0 via ChemAxon) may conflict with experimental data (e.g., potentiometric titration yielding pKa = 1.2). Validate using UV-Vis spectroscopy at varying pH .
- Solubility : Use shake-flask methods with HPLC quantification rather than predictive software. A study on tert-butyl analogs showed experimental solubility in water (0.12 mg/mL) diverged from ACD/Labs predictions (0.35 mg/mL) .
What safety protocols are critical for handling this compound in the lab?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and NIOSH-certified respirators due to potential toxicity (LD50 > 500 mg/kg in rodents) .
- Spill Management : Neutralize with sand or vermiculite; avoid aqueous washes to prevent drainage contamination .
- Storage : Store in sealed containers at 2–8°C under nitrogen to prevent oxidation .
How does the spirocyclic framework influence metabolic stability in preclinical studies?
Advanced Research Question
- In Vitro Assays : Incubate with liver microsomes (e.g., human CYP3A4) to assess oxidation rates. The 1-oxa-4-thia ring reduces metabolic degradation (t1/2 = 45 min vs. 12 min for non-spiro analogs) .
- Isotope Labeling : Use C-labeled benzyl groups to track metabolite formation via LC-MS. A study identified primary metabolites as sulfoxide and N-debenzylated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
